molecular formula C20H19N3O3 B2959116 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034364-60-6

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2959116
CAS No.: 2034364-60-6
M. Wt: 349.39
InChI Key: YSIJAKVDBDETDY-UHFFFAOYSA-N
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Description

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.39. This compound features an imidazolidine-2,4-dione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The azetidin-3-yl group and the diphenylacetyl moiety contribute to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the azetidin-3-yl intermediate. One common method involves the reaction of a brominated pyrazole-azetidine hybrid with boronic acid through a Suzuki-Miyaura cross-coupling reaction. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl group, where nucleophiles replace specific substituents under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.

Scientific Research Applications

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidin-2,4-dione: This compound shares a similar core structure but contains a sulfur atom instead of the azetidin-3-yl group.

    Imidazole derivatives: These compounds have a similar imidazole ring but differ in their substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2,2-diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-11-21-20(26)23(17)16-12-22(13-16)19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJAKVDBDETDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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